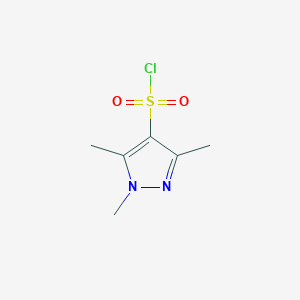
3-Aminocarbonylphenylboronic acid
Übersicht
Beschreibung
3-Aminocarbonylphenylboronic acid (3-ACPBA) is a versatile and important compound used in a variety of scientific applications. It is an organoboron compound composed of a phenyl group, a boron atom, and an aminocarbonyl group. Its unique structure has enabled it to be used in a wide range of synthetic processes, as well as in scientific research.
Wissenschaftliche Forschungsanwendungen
Capillary Electrophoresis and Separation
Polymerization of 3-aminophenylboronic acid (APBA) has been employed in capillary electrophoresis for separating diastereoisomers and proteins. This involves the modification of capillary electrophoresis capillaries with poly-APBA, utilizing its boronic acid, aromatic rings, and secondary amines for selectivity. This method has successfully separated ascorbic acid, isoascorbic acid, and various hemoglobins, and could be further applied in affinity separations and chip technologies (Bossi et al., 2004).
Glycoprotein and Glycopeptide Recognition
A novel material, Fe3O4/ZIF-8/APBA, was created by functionalizing magnetic Fe3O4/zeolitic imidazolate framework-8 with aminophenylboronic acid. This material has shown high adsorption capacity and specificity towards glycoproteins and glycopeptides, making it suitable for proteomics research (Li et al., 2018).
Bacteria Detection Sensor
3-aminophenylboronic acid (3-APBA) was used to develop an affinity sensor for bacteria detection. This sensor, which utilizes the affinity binding reaction between boronic acid and diol-groups on bacterial cell walls, demonstrated a linear range of detection and could be used for analyzing bacteria in various types of water (Wannapob et al., 2010).
Asymmetric Synthesis in Pharmaceutical Agents
3-APBA is integral in the Rh-monophosphite chiral catalytic system for the asymmetric synthesis of α-aminoboronates. This process is important for creating compounds like α-aminoboronic acids, which are useful in biomedical applications and serve as synthetic intermediates in pharmaceutical agents (Reyes et al., 2019).
Structural and Vibrational Studies
Studies of 3-formylphenylboronic acid and its derivatives have involved conformational, structural, and vibrational analyses, which are crucial for understanding their reactivity and potential in various applications, including in the synthesis of serine protease inhibitors (Tanış et al., 2020).
Protein Molecular Imprinting
3-APBA has been used in the molecular imprinting of proteins, demonstrating its potential in biological macromolecular affinity studies. This application is significant for the specific recognition of proteins and could be a substitute for bulk polymers in such studies (Yan et al., 2007).
Sugar and Glycated Hemoglobin Detection
3-APBA has been applied in the construction of affinity mass sensors for determining saccharides and glycated hemoglobin. This method, using the complexation reaction with diol groups, has potential for analyzing these compounds in various samples (Přibyl & Skládal, 2005).
Electropolymerization and Sensor Applications
The electropolymerization of 3-APBA has been studied in room temperature ionic liquids, leading to the creation of poly(3-APBA) without the need for fluoride or exogenous proton sources. This polymer has shown promise in capacitive performance and electrical conductivity, potentially useful for glucose sensing (Zou et al., 2020).
Tumor Cell Capture and Drug Delivery
The use of 3-APBA derivative dendrimer-functionalized polymers has been explored for the efficient isolation of tumor cells. This application is significant in cancer research and utilizes the affinity of APBA towards sialic acid in cell membranes for cell capture (Zhang et al., 2016).
Carbohydrate Sensing
Studies on ortho-aminomethylphenylboronic acids, closely related to 3-APBA, have focused on their use in receptors for carbohydrates and other compounds containing vicinal diols. These studies help understand the structural features and mechanisms of sugar complexation, which are crucial for carbohydrate sensing (Sun et al., 2019).
Interactions with Sugars
The interactions of 3-amino phenylboronic acid with various sugars have been analyzed, providing insights into its quenching properties and the strength of bonding between the sugar and boronic group. This information is valuable for applications in sugar detection and analysis (Kur et al., 2017).
Safety and Hazards
3-Aminocarbonylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
3-Aminocarbonylphenylboronic acid is a versatile compound used in various chemical reactions . .
Mode of Action
The compound is known to participate in Suzuki cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a halide compound in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Its role in suzuki cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki cross-coupling reactions can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature .
Eigenschaften
IUPAC Name |
(3-carbamoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWHKRJEBENCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372263 | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351422-73-6 | |
| Record name | 3-carbamoylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-carbamoylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















